2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Technical Overview of a Sparsely Characterized Compound
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Technical Overview of a Sparsely Characterized Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic organic compound featuring a fused pyrrolidine dione core with a benzyl substituent. While the pyrrolo[3,4-c]pyrrole scaffold is a component of various biologically active molecules, specific research and detailed characterization of the 2-benzyl derivative remain notably limited in publicly accessible scientific literature. This technical guide consolidates the available physicochemical properties and contextualizes the compound within the broader family of pyrrole derivatives, highlighting the significant gaps in current knowledge, particularly concerning its biological activity.
Chemical Properties
The fundamental chemical and physical properties of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione are summarized below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 86732-32-3 | N/A |
| Molecular Formula | C₁₃H₁₄N₂O₂ | N/A |
| Molecular Weight | 230.26 g/mol | N/A |
| Predicted Density | 1.27 g/cm³ | N/A |
| Predicted Boiling Point | 459.94 °C at 760 mmHg | N/A |
| Predicted Flash Point | 232.0 °C | N/A |
Spectral Data: Detailed NMR, IR, and mass spectrometry data for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione are not published in peer-reviewed journals. Such data would be essential for unambiguous structural confirmation and purity assessment.
Synthesis and Experimental Protocols
A specific, detailed, and validated experimental protocol for the synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is not available in the scientific literature. However, general synthetic strategies for related pyrrolo[3,4-c]pyrrole-1,3-diones can be inferred from the broader chemical literature. One plausible approach involves the reaction of a suitably substituted maleimide with an azomethine ylide precursor.
General Synthetic Workflow (Hypothetical)
The following diagram illustrates a generalized, hypothetical workflow for the synthesis of such compounds, which would require experimental validation and optimization for this specific molecule.
Caption: A generalized, hypothetical workflow for the synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Biological Activity and Signaling Pathways
A critical gap in the current scientific literature is the absence of any reported biological activity or pharmacological studies for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. While the broader class of pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine derivatives has been investigated for a range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and CNS modulators, no such data is available for this specific compound.
Consequently, it is not possible to provide a diagram of any signaling pathways associated with 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. Any depiction of a signaling pathway would be purely speculative and not based on scientific evidence for this molecule.
Context from Related Compounds
To provide some context, derivatives of the pyrrolo[3,4-c]pyridine scaffold have been explored for their potential as analgesic and sedative agents.[1][2][3] Other related pyrrole-containing compounds have been investigated for anticancer and antiviral activities.[4][5][6][7][8][9][10][11][12][13][14] These findings suggest that the core scaffold is of interest in medicinal chemistry, but it is crucial to emphasize that the biological effects are highly dependent on the specific substituents and the overall molecular architecture. The activity of these related compounds cannot be directly extrapolated to 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione without experimental validation.
Future Research Directions
The significant lack of data for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione presents several opportunities for future research. A logical progression of investigation is outlined below.
Caption: A proposed workflow for the future investigation of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Conclusion
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione remains a poorly characterized molecule. While its core structure is of interest within medicinal chemistry, the absence of detailed experimental data, particularly regarding its synthesis and biological activity, precludes a comprehensive understanding of its properties and potential applications. Further foundational research is required to elucidate the chemical and biological profile of this compound.
References
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